Methyl 3-(4-(benzyloxy)phenyl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents and catalysts. For instance, the preparation of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid from a related olefin involved electrochemical bromohydrination and subsequent treatment with sodium hydroxide, followed by electrooxidation and hydrogen peroxide oxidation to yield the final product . Another example is the synthesis of various heterocyclic compounds from 3-(4-Phenyl) benzoyl propionic acid, which served as a starting material for creating furanones, pyrrolinones, and other compounds . These methods highlight the versatility of synthetic approaches in creating complex molecules that could be related to Methyl 3-(4-(benzyloxy)phenyl)propanoate.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For example, the molecular structure and spectroscopic properties of a chalcone compound were calculated using density functional theory (DFT), which showed good correlation with experimental values . Similarly, the molecular and crystal structures of a 4'-hydroxy derivative of a cyclohexanone compound were determined by X-ray diffraction analysis . These studies demonstrate the importance of theoretical and experimental techniques in elucidating the structure of organic molecules, which would be applicable to this compound.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the behavior of furanones and benzoxazinones derivatives towards different nucleophiles was reported, which could provide insights into the reactivity of similar compounds . Additionally, the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with 3,5-dimethoxyphenol were explored, although the desired aryl ethers were not obtained . These findings contribute to the understanding of how different substituents and conditions can affect the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are determined by their molecular structure. For example, the synthesis and process improvement of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant, involved optimizing reaction conditions to improve yield and product quality . The study of these properties is essential for the development and application of organic compounds in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Sulfones : Methyl 3-(4-(benzyloxy)phenyl)propanoate is used as a precursor in the synthesis of various sulfones, particularly in the Horner‐Wadsworth‐Emmons reaction. This showcases its utility in creating complex chemical structures (Enders, Berg, & Jandeleit, 2003).
Asymmetric Synthesis of Esmolol : This compound is key in the asymmetric synthesis of certain pharmaceuticals, like (S)-esmolol. The process involves creating intermediates through hydrolytic kinetic resolution, highlighting its role in stereoselective synthesis (Narsaiah & Kumar, 2011).
Biological and Pharmaceutical Research
Anti-inflammatory Properties : Derivatives of this compound have been explored for their anti-inflammatory activities. Research on compounds derived from the tender leaves of Eucommia ulmoides Oliv., which include similar structures, suggests potential for treating inflammation (Ren et al., 2021).
Development of PPARγ Agonists : Studies have focused on synthesizing various derivatives for potential use as PPARγ agonists, which are relevant in treating conditions like diabetes. The compound's derivatives are crucial in the development of these therapeutic agents (Reynolds & Hermitage, 2001).
Safety and Hazards
The safety information available indicates that Methyl 3-(4-(benzyloxy)phenyl)propanoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 3-(4-phenylmethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMAAXKDLWBKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335506 | |
Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24807-40-7 | |
Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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